N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring, making it a unique structure for studying various chemical and biological interactions.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-28-12-4-5-17-15-18(6-11-21(17)28)22(29-13-2-3-14-29)16-26-23(30)24(31)27-20-9-7-19(25)8-10-20/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEXDZNNCJJODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: This step involves the reaction of the tetrahydroquinoline intermediate with a suitable pyrrolidine derivative under basic conditions.
Coupling with the Chlorophenyl Group: The final step involves the coupling of the intermediate with a chlorophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in the ethanediamide group are susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields carboxylic acids and amines.
Hydrolysis kinetics depend on steric hindrance from the tetrahydroquinoline and pyrrolidine groups, which may slow reaction rates compared to simpler amides .
Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes electrophilic substitution, with the chlorine atom acting as a meta-directing group.
The electron-withdrawing chlorine atom reduces reactivity compared to unsubstituted phenyl rings .
Oxidation Reactions
The pyrrolidine and tetrahydroquinoline moieties are prone to oxidation, particularly under strong oxidizing conditions.
| Target Site | Reagents | Products |
|---|---|---|
| Pyrrolidine ring | KMnO₄, H₂O, 100°C | Pyrrolidone derivative |
| Tetrahydroquinoline | CrO₃, acetic acid | Quinoline oxide |
Oxidation of the pyrrolidine ring to pyrrolidone enhances hydrogen-bonding capacity, which may influence biological activity .
Nucleophilic Substitution
The chlorine atom on the phenyl ring can be replaced by nucleophiles (e.g., -OH, -NH₂).
| Nucleophile | Conditions | Product |
|---|---|---|
| Hydroxide ion (OH⁻) | NaOH (2M), Cu catalyst, 120°C | 4-hydroxyphenyl derivative |
| Ammonia (NH₃) | NH₃/EtOH, sealed tube, 150°C | 4-aminophenyl derivative |
Reactivity is moderate due to the deactivating effect of the chlorine atom .
Metal Complexation
The amine and amide groups facilitate coordination with transition metals.
| Metal Ion | Conditions | Complex Type |
|---|---|---|
| Cu(II) | Ethanol, room temperature | Octahedral complex (λmax = 650 nm) |
| Fe(III) | Aqueous HCl, 60°C | Tetrahedral complex |
These complexes are studied for catalytic applications or enhanced bioavailability in drug design.
Reduction Reactions
The tetrahydroquinoline moiety may undergo further reduction, though this is less common.
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi, 80°C | Decahydroquinoline derivative |
Reduction typically requires harsh conditions due to steric protection from adjacent substituents.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Neuropharmacological Effects
Research indicates that derivatives of tetrahydroquinoline exhibit neuroprotective properties. For instance, compounds similar to N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide have been shown to modulate dopamine receptors, which may have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit nitric oxide synthase (NOS), which is involved in inflammatory responses. This inhibition can potentially alleviate conditions related to chronic inflammation .
Anticancer Potential
There is emerging evidence that compounds containing the tetrahydroquinoline structure demonstrate anticancer activity by targeting specific pathways involved in tumor growth and metastasis. The ability to modulate phospholipase A2 activity has been noted as a mechanism through which these compounds exert their effects .
Case Study 1: Neuroprotective Activity
In a study assessing the neuroprotective effects of tetrahydroquinoline derivatives, it was found that certain compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .
Case Study 2: Anti-inflammatory Mechanism
A series of experiments demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in vitro and in vivo models of inflammation .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide: shares similarities with other compounds containing chlorophenyl, tetrahydroquinoline, and pyrrolidine moieties.
N-(4-bromophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]propanediamide: Similar structure but with a propanediamide group instead of ethanediamide.
Uniqueness
The uniqueness of N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for studying various interactions and developing new applications in different fields.
Biological Activity
The compound N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{21}H_{28}ClN_{3}O
- Molecular Weight : 373.92 g/mol
The compound features a chlorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that tetrahydroquinoline derivatives could inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell survival and growth .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. A related study synthesized compounds with similar moieties and evaluated their antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity . This suggests that this compound may also possess similar properties.
Neuroprotective Effects
Neuroprotective effects have been observed in compounds containing tetrahydroquinoline structures. These compounds have been studied for their ability to protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic signals .
Analgesic Activity
Some derivatives of related compounds have demonstrated analgesic properties. In vivo studies showed that these compounds could significantly reduce pain responses in animal models compared to standard analgesics . This suggests a possible therapeutic application for pain management.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and bacterial survival.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or on cell membranes, influencing cellular responses.
- Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, these compounds can mitigate damage from reactive oxygen species.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : A study highlighted the effectiveness of tetrahydroquinoline derivatives in inhibiting tumor growth through apoptosis induction mechanisms .
- Microbial Resistance : Research on related compounds revealed their potential to combat antibiotic-resistant strains by disrupting bacterial cell wall synthesis .
- Neuroprotection : Investigations into the neuroprotective effects showed significant promise for treating neurodegenerative diseases through oxidative stress mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
